molecular formula C23H32N4O2S B2589494 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 898460-21-4

2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No. B2589494
CAS RN: 898460-21-4
M. Wt: 428.6
InChI Key: NJZGWFFPMHYMOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and cyclopentane rings would give the molecule a rigid, bicyclic structure. The other functional groups would likely be arranged around this core structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the thioamide group might be susceptible to hydrolysis, while the dimethylamino group could potentially undergo reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Diversity

  • Heterocyclic Chemistry : The generation of a structurally diverse library of compounds from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates the vast potential of using heterocyclic compounds as precursors for developing new chemical entities. These reactions involve alkylation and ring closure, leading to the synthesis of pyrazolines, pyridines, pyrimido[1,2-a]benzimidazole, and other derivatives, showcasing the versatility of heterocyclic chemistry in drug discovery and other scientific research applications (Roman, 2013).

Antimicrobial and Antitumor Applications

  • Antimicrobial Activity : The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings from 2-chloro-6-ethoxy-4-acetylpyridine has shown significant antimicrobial activity. This underscores the potential of structurally complex heterocyclic compounds in the development of new antimicrobial agents, highlighting the importance of such compounds in addressing antibiotic resistance (Hossan et al., 2012).

  • Antitumor Activity : Another study focused on the synthesis of pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. The creation of these analogues and their subsequent evaluation for biological activity exemplify the compound's potential in the development of new therapeutic agents for treating cancer and infectious diseases (Chandrashekaraiah et al., 2014).

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties, as well as how it interacts with the body. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

The compound could potentially be investigated for its biological activity, given its complex structure and the presence of several functional groups that are common in bioactive compounds .

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2S/c1-15-12-16(2)21(17(3)13-15)24-20(28)14-30-22-18-8-6-9-19(18)27(23(29)25-22)11-7-10-26(4)5/h12-13H,6-11,14H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZGWFFPMHYMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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